![molecular formula C14H17N3 B1465687 1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1291876-53-3](/img/structure/B1465687.png)
1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazolamine family. It is a heterocyclic compound containing both nitrogen and carbon atoms. It is an important intermediate in the synthesis of several drugs, including anti-inflammatory agents, anticonvulsants, and anti-depressants. This compound has been studied extensively in the last few decades due to its various applications in the medical and pharmaceutical fields.
Scientific Research Applications
Synthesis of Heterocyclic Chalcones
Pyrazole-based chalcones can be synthesized from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring . This process involves a base-catalysed Claisen–Schmidt condensation reaction .
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles synthesized using vitamin B1 as a catalyst show different fluorescence colors in various solvents when an electron-withdrawing group is attached to acetophenone . These compounds can serve as metal ion fluorescent probes with excellent selectivity for Ag+ detection .
Supramolecular Structures
1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes can be used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This class of molecules with different substituents may assist in understanding how small structural changes affect the supramolecular environment .
Antimicrobial Activity
Some pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . For example, certain novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have shown optimal COX-2 inhibitory potency .
Pesticide Synthesis
Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
Pharmacological Activities
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
properties
IUPAC Name |
2-cyclopentyl-5-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-14-10-13(11-6-2-1-3-7-11)16-17(14)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIOGLRBWKOLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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